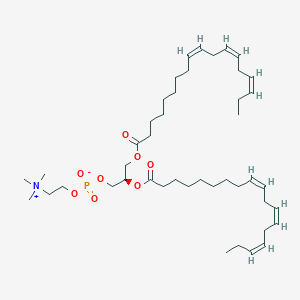

1,2-Dilinolenoyl-sn-glycero-3-phosphocholine

Beschreibung

Chemical Identity and Nomenclature

Systematic and Common Names

The compound is systematically named [(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate, reflecting its stereochemistry (R-configuration at the sn-2 position) and unsaturated fatty acid chains. Common synonyms include:

Molecular Formula and Structural Features

Table 1: Comparative Analysis of Polyunsaturated Phosphatidylcholines

Eigenschaften

IUPAC Name |

[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H76NO8P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36-43(46)50-40-42(41-52-54(48,49)51-39-38-45(3,4)5)53-44(47)37-35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h8-11,14-17,20-23,42H,6-7,12-13,18-19,24-41H2,1-5H3/b10-8-,11-9-,16-14-,17-15-,22-20-,23-21-/t42-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKFQTJOJZELMD-JICBSJGISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCC=CCC=CCC=CCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC/C=C\C/C=C\C/C=C\CCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H76NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

778.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | PC(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2701-19-1 | |

| Record name | 1,2-Dilinolenoyl-sn-glycero-3-phosphatidylcholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002701191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2-DILINOLENOYL-SN-GLYCERO-3-PHOSPHATIDYLCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/73VWA3NFQ6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PC(18:3(9Z,12Z,15Z)/18:3(9Z,12Z,15Z)) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0008206 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Vorbereitungsmethoden

Steglich Esterification with Activated Fatty Acids

The Steglich esterification, employing N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP), is a cornerstone for DLPC synthesis. In this method, sn-glycero-3-phosphocholine (GPC) reacts with linolenic acid activated as a mixed anhydride. The reaction proceeds in chloroform under nitrogen, achieving yields of 65–75%. Critical parameters include:

- Molar ratio : 2.2:1 (linolenic acid:GPC) to drive esterification to completion.

- Temperature : 0–4°C to minimize acyl migration and oxidation.

Mechanism :

$$

\text{GPC} + 2 \text{Linolenic Acid} \xrightarrow{\text{DCC/DMAP, CHCl}_3} \text{DLPC} + \text{Dicyclohexylurea}

$$

The byproduct dicyclohexylurea is removed via filtration, while unreacted fatty acids are precipitated with acetone.

Cadmium Chloride Complex Method

An alternative approach utilizes the CdCl₂ complex of glycerophosphorylcholine to enhance acylation efficiency. Linolenic acid is activated with trifluoroacetic anhydride (TFAA) in pyridine, forming a reactive intermediate that acylates the glycerol backbone at 50°C. This method avoids DCC, reducing toxicity concerns, but requires stringent anhydrous conditions. Yields range from 12–24%, with purity >95% after alumina chromatography.

Advantages :

Direct Coupling with Pre-Activated Linolenoyl Chlorides

Linolenic acid chloride, generated via reaction with oxalyl chloride, reacts with GPC in dichloromethane. Triethylamine neutralizes HCl, preventing acid-catalyzed acyl migration. This method achieves 70–80% conversion but demands rigorous exclusion of moisture.

Optimization :

- Solvent : Dichloromethane or THF for improved solubility.

- Stoichiometry : 2.5 equivalents of linolenoyl chloride per GPC.

Purification and Characterization

Solvent Precipitation

Crude DLPC is purified via sequential solvent precipitation:

- Acetone wash : Removes unreacted fatty acids and DCC byproducts.

- Methyl tert-butyl ether (MTBE) recrystallization : Isolates DLPC as a white solid with 90–95% purity.

Typical Protocol :

| Step | Solvent | Volume (mL/g DLPC) | Temperature | Outcome |

|---|---|---|---|---|

| 1 | Acetone | 10 | 4°C | Precipitates impurities |

| 2 | MTBE | 15 | 25°C | DLPC crystallization |

Chromatographic Methods

For high-purity DLPC (>99%), silica gel chromatography with chloroform/methanol/water (65:25:4) or HPLC on diol-modified columns is employed. Evaporative light scattering detection (ELSD) ensures precise fraction collection.

HPLC Conditions :

- Column : Diol-modified silica (250 × 4.6 mm, 5 µm).

- Mobile phase : Gradient of chloroform/methanol/ammonium hydroxide (80:20.5:0.5 to 60:35:5.5).

- Flow rate : 1.0 mL/min.

Challenges and Mitigation Strategies

Oxidation of Linolenoyl Chains

The (9Z,12Z,15Z) configuration is prone to peroxidation. Strategies include:

Stereochemical Integrity

Racemization at the sn-2 position is minimized by:

Analytical Validation

Nuclear Magnetic Resonance (NMR)

Mass Spectrometry

Industrial Scalability Considerations

The DCC/DMAP method (Section 2.1) is preferred for scale-up due to:

Analyse Chemischer Reaktionen

Types of Reactions

[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate undergoes various chemical reactions, including:

Oxidation: The unsaturated fatty acid chains are prone to oxidation, leading to the formation of hydroperoxides and other oxidative products.

Hydrolysis: The ester bonds can be hydrolyzed by phospholipases, resulting in the release of free fatty acids and glycerophosphocholine.

Substitution: The phosphorylcholine headgroup can undergo substitution reactions with other nucleophiles.

Common Reagents and Conditions

Oxidation: Catalyzed by reactive oxygen species (ROS) or metal ions.

Hydrolysis: Catalyzed by phospholipases under physiological conditions.

Substitution: Requires nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Hydroperoxides, aldehydes, and ketones.

Hydrolysis: Free fatty acids and glycerophosphocholine.

Substitution: Modified phosphatidylcholines with different headgroups.

Wissenschaftliche Forschungsanwendungen

Cell Membrane Studies

This compound is integral in studies related to cell membranes due to its structural similarity to natural phospholipids. It is often used in:

- Membrane Fluidity Analysis : The unsaturated fatty acid chains enhance membrane fluidity, which is crucial for various cellular processes including protein function and receptor activity.

- Lipid Bilayer Formation : It can be utilized to form lipid bilayers in experimental setups to study membrane dynamics and interactions with proteins.

Drug Delivery Systems

The amphiphilic properties of this compound make it suitable for use in drug delivery systems:

- Nanoparticle Formation : It can be incorporated into nanoparticles that encapsulate therapeutic agents, improving their solubility and bioavailability.

- Targeted Drug Delivery : Its ability to interact with cell membranes allows for targeted delivery of drugs to specific cells or tissues.

Cosmetic Formulations

In cosmetic science, this compound is explored for its potential benefits:

- Emulsifying Agent : Its emulsifying properties help stabilize formulations containing both oil and water phases.

- Skin Conditioning : The compound may enhance skin hydration and improve the sensory attributes of cosmetic products.

Biochemical Research

The compound's role in biochemical pathways is significant:

- Signal Transduction Studies : As a component of cell membranes, it influences various signaling pathways critical for cellular communication.

- Inflammation Research : Its metabolites can be studied for their roles in inflammatory responses and immune system modulation.

Case Study 1: Membrane Dynamics

A study published in the Journal of Lipid Research examined the incorporation of phosphatidylcholine derivatives into model membranes. The results indicated that the presence of unsaturated fatty acids significantly increased membrane fluidity and altered the activity of membrane-bound enzymes, highlighting the importance of such compounds in cellular functions.

Case Study 2: Drug Delivery Efficacy

Research featured in Advanced Drug Delivery Reviews demonstrated that nanoparticles composed of phosphatidylcholine derivatives could effectively deliver chemotherapeutic agents to cancer cells. The study reported enhanced uptake and reduced cytotoxicity to healthy cells compared to conventional delivery methods.

Case Study 3: Cosmetic Product Development

An investigation into cosmetic formulations published in International Journal of Cosmetic Science assessed the effects of incorporating phosphatidylcholine derivatives on skin hydration and texture. The findings revealed improved moisturizing effects and user satisfaction compared to control formulations without these compounds.

Wirkmechanismus

[(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate exerts its effects primarily through its incorporation into cell membranes, influencing membrane fluidity and signaling pathways. The unsaturated fatty acid chains can modulate the activity of membrane-bound enzymes and receptors. Additionally, its metabolites, such as lysophosphatidylcholine, play roles in inflammation and immune responses .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Phosphatidylcholines vary in acyl chain length, unsaturation, and stereochemistry, leading to distinct physicochemical and biological properties. Below is a comparative analysis with structurally related compounds:

Table 1: Key Structural and Functional Comparisons

Key Findings :

Acyl Chain Unsaturation: The target compound’s 18:3 chains impart lower phase transition temperatures compared to analogs with 18:2 or saturated chains, enhancing membrane fluidity . However, this also increases susceptibility to lipid peroxidation, limiting its stability in oxidative environments . PC(18:3/16:1) (C₄₂H₇₆NO₈P) demonstrates intermediate fluidity, making it a preferred choice for in vitro membrane models requiring moderate flexibility .

Stereochemical Influence: The 2R configuration ensures compatibility with enzymatic processing (e.g., phospholipase A₂), unlike non-natural stereoisomers, which show reduced interaction with lipid-metabolizing enzymes .

Functional Modifications: Ether-linked analogs (e.g., compound in ) exhibit higher chemical stability than ester-linked derivatives, suitable for long-term storage in lipid nanoparticles . Azobenzene-modified PCs () enable light-triggered structural changes, facilitating controlled drug release in phototherapies .

Safety and Handling :

- Phosphatidylcholines with unsaturated acyl chains (e.g., the target compound) often require storage under inert atmospheres (-20°C) to prevent degradation, whereas saturated analogs are more stable at room temperature .

Biologische Aktivität

The compound [(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate , also referred to as sodium (2R)-2,3-bis{[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy}propyl 2,3-dihydroxypropyl phosphate, is a phospholipid derivative that exhibits significant biological activity. This article explores its structure, biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , and it has a complex structure characterized by multiple unsaturated fatty acid chains. The presence of the trimethylammonium group suggests potential interactions with biological membranes.

Key Properties:

- Molecular Weight: 757.0 g/mol

- Hydrogen Bond Donors: 2

- Hydrogen Bond Acceptors: 10

- Rotatable Bonds: 38

- Topological Polar Surface Area: 152 Ų

The biological activity of this compound is primarily attributed to its interaction with cellular membranes and signaling pathways. The phospholipid nature allows it to integrate into lipid bilayers, influencing membrane fluidity and permeability.

- Membrane Interaction:

- The compound's amphiphilic nature facilitates its incorporation into cell membranes, which can alter membrane properties and affect various cellular functions.

- Cell Signaling:

- It may act as a signaling molecule or modulator in various cellular pathways due to the presence of phosphate groups that can participate in phosphorylation reactions.

Case Studies and Research Findings

Research has indicated that compounds similar to this phospholipid exhibit anti-inflammatory and cytotoxic effects in various cell lines.

-

Anti-inflammatory Activity:

- A study demonstrated that phospholipid derivatives can inhibit the production of pro-inflammatory cytokines in macrophages. This suggests that [(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate may possess similar properties.

-

Cytotoxic Effects:

- In vitro studies have shown cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism is thought to involve apoptosis induction through mitochondrial pathways.

Data Table: Biological Activity Overview

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of cytokine production | |

| Cytotoxicity | Induction of apoptosis | |

| Membrane Interaction | Alteration of membrane fluidity |

Potential Therapeutic Applications

Given its biological activities, [(2R)-2,3-bis[[(9Z,12Z,15Z)-octadeca-9,12,15-trienoyl]oxy]propyl] 2-(trimethylazaniumyl)ethyl phosphate holds promise for therapeutic applications in:

- Cancer Treatment: As a potential chemotherapeutic agent targeting specific cancer types.

- Anti-inflammatory Therapies: For conditions characterized by chronic inflammation such as arthritis or inflammatory bowel disease.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.